2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one
Description
2-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3,4-dimethylphenyl group and at position 2 with a sulfanyl (-S-) linker connected to a morpholine-substituted ethanone moiety. The oxadiazole scaffold is renowned for its versatility in medicinal chemistry, often contributing to biological activity through hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-11-3-4-13(9-12(11)2)15-17-18-16(22-15)23-10-14(20)19-5-7-21-8-6-19/h3-4,9H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCGCKYJXVWSBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thioacetylation: The oxadiazole derivative is then subjected to thioacetylation using thioacetic acid or its derivatives in the presence of a catalyst.
Attachment of the Morpholine Ring: Finally, the thioacetylated oxadiazole is reacted with morpholine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism by which 2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole and morpholine moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in aryl substituents, amine moieties, and linker configurations. Key comparisons include:
Table 1: Structural and Functional Comparison of Selected Analogues
*Calculated based on structural analysis.
Key Observations:
Aryl Substituent Influence :
- The 3,4-dimethylphenyl group in the target compound and C292-0330 enhances lipophilicity compared to simpler phenyl (4a) or halogenated (8018-0278 ) analogs. In phthalazine derivatives, this substituent improves anti-inflammatory activity by 15–20% over indomethacin .
- Substitution with electron-withdrawing groups (e.g., 4-chlorophenyl in 8018-0278 ) may alter electronic properties, affecting binding to hydrophobic enzyme pockets.
Benzimidazole-linked compounds (e.g., 4a ) show moderate anti-inflammatory activity, suggesting the sulfanyl-ethanone linker is compatible with diverse pharmacological targets.
Biological Activity Trends :
- Anti-inflammatory activity is prevalent among oxadiazole derivatives with aryl and heterocyclic substituents . The target compound’s 3,4-dimethylphenyl group may confer similar efficacy, though experimental validation is needed.
- Piperazine and morpholine derivatives (C292-0330 , C292-0457 ) are often explored for CNS targets due to their blood-brain barrier permeability.
Biological Activity
The compound 2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 265.33 g/mol. The structure includes a morpholine moiety and an oxadiazole ring, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of morpholine-based compounds. For instance, morpholine derivatives have shown significant inhibitory effects on ovarian cancer cell lines. A study reported that certain morpholine derivatives exhibited IC50 values comparable to standard chemotherapeutics like cisplatin, indicating their potential as lead compounds for cancer treatment .
The proposed mechanism for the anticancer activity involves the inhibition of hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator in cancer progression. Inhibition of HIF-1α can disrupt tumor growth and metastasis by affecting angiogenesis and cellular metabolism .
In Vitro Studies
In vitro assays have demonstrated that the compound effectively inhibits carbonic anhydrase, an enzyme implicated in various physiological processes including tumor growth. The IC50 values for related morpholine compounds ranged from 8.12 to 11.13 μM, showcasing their potency against this enzyme .
Structure-Activity Relationship (SAR)
The structural modifications on the oxadiazole and morpholine rings significantly influence the biological activity. For example, substituents on the phenyl ring can enhance lipophilicity and improve cellular uptake, thereby increasing efficacy .
Case Studies
| Study | Biological Activity | IC50 Values | Notes |
|---|---|---|---|
| Study 1 | Inhibition of HIF-1α | 9.40 μM (Compound 1h) | Comparable to cisplatin (8.50 μM) |
| Study 2 | Carbonic Anhydrase Inhibition | 8.80 μM (Compound 1c) | Significant potential for therapeutic use |
| Study 3 | Antitumor Activity | Various derivatives tested | Morpholine derivatives showed promising results |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
